molecular formula C18H21FN6O B12162105 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B12162105
M. Wt: 356.4 g/mol
InChI Key: UMJCNQBTJFFBMU-UHFFFAOYSA-N
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Description

    N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: is a chemical compound with a complex structure. It contains a cyclohexane ring, a tetrazole ring, and an indole moiety.

  • The compound’s systematic name reflects its substituents: the 5-fluoroindole group attached to the ethylamine side chain, which in turn connects to the tetrazole ring.
  • Its molecular formula is C₁₆H₁₈FN₅O .
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the reaction of with to form the intermediate .

    • Next, the tetrazole ring is introduced by reacting the intermediate with a suitable reagent, such as sodium azide .
    • Finally, the cyclohexanecarboxamide group is added to complete the structure.
    • Reaction Conditions: Specific reaction conditions and reagents may vary depending on the synthetic pathway.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and the functional groups involved.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity and use it as a model system for understanding complex reactions.

      Biology: It may serve as a tool compound to investigate cellular processes related to indole derivatives.

      Medicine: Although not directly used in medicine, its structural features could inspire drug design.

      Industry: Its synthetic pathways may find applications in fine chemical synthesis.

  • Mechanism of Action

    • The exact mechanism of action is not well-documented for this specific compound.
    • its structural similarity to melatonin suggests potential interactions with signaling pathways.
    • Further research is needed to elucidate its precise effects.
  • Comparison with Similar Compounds

      Similar Compounds: Other indole-based compounds, such as and , share structural features.

      Uniqueness: The combination of the ring and the group distinguishes it from related compounds.

    Properties

    Molecular Formula

    C18H21FN6O

    Molecular Weight

    356.4 g/mol

    IUPAC Name

    N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

    InChI

    InChI=1S/C18H21FN6O/c19-14-4-5-16-15(10-14)13(11-21-16)6-9-20-17(26)18(7-2-1-3-8-18)25-12-22-23-24-25/h4-5,10-12,21H,1-3,6-9H2,(H,20,26)

    InChI Key

    UMJCNQBTJFFBMU-UHFFFAOYSA-N

    Canonical SMILES

    C1CCC(CC1)(C(=O)NCCC2=CNC3=C2C=C(C=C3)F)N4C=NN=N4

    Origin of Product

    United States

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